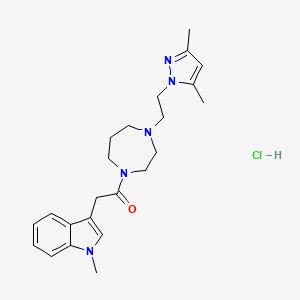![molecular formula C14H10Cl2F3NO B2985895 4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1036514-54-1](/img/structure/B2985895.png)
4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol is a biochemical used for proteomics research . It has a molecular formula of C14H10Cl2F3NO and a molecular weight of 336.14 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.14 . No additional physical or chemical properties were found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives of 4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol have been extensively studied. For instance, Rafique et al. (2022) synthesized 4-aminophenol derivatives, including a compound closely related to the chemical , demonstrating broad-spectrum antimicrobial and antidiabetic activities. These compounds were synthesized and characterized by various spectroscopic methods, indicating a potential for further applications in medicinal chemistry (Rafique et al., 2022).
Biological Evaluation
The synthesized derivatives have shown promising antimicrobial and antidiabetic activities. For example, Rafique et al. (2022) reported significant inhibition of amylase and glucosidase, suggesting potential antidiabetic applications. Additionally, the compounds exhibited broad-spectrum activities against various bacterial strains and Saccharomyces cerevisiae, highlighting their antimicrobial potential (Rafique et al., 2022).
DNA Interaction Studies
DNA interaction studies have also been conducted, revealing the potential of these compounds as anticancer agents. Rafique et al. (2022) performed interaction studies of human DNA with the synthesized Schiff bases, indicating their promising aspects as synthetic compounds in cancer therapy (Rafique et al., 2022).
Fluorescence Detection Applications
Another application involves fluorescence turn-on detection of cysteine over homocysteine and glutathione based on “Excited-State Intramolecular Proton Transfer” (ESIPT) and “Aggregation-Induced Emission” (AIE) characteristics. Liu et al. (2015) developed a method for cysteine detection in serum samples, demonstrating the compound's utility in biochemical assays (Liu et al., 2015).
Corrosion Inhibition
Compounds related to this compound have been evaluated for their corrosion inhibition effects. Prabhu et al. (2008) studied Schiff bases' inhibition effects on mild steel corrosion, finding significant efficiency, which indicates their potential industrial applications (Prabhu et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-[[4-chloro-2-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO/c15-9-2-4-13(21)8(5-9)7-20-12-3-1-10(16)6-11(12)14(17,18)19/h1-6,20-21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMLPBXOPTUVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)
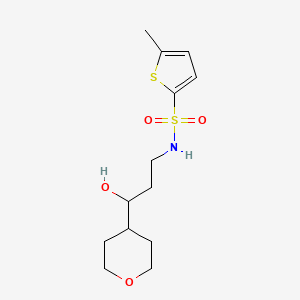
![N-(furan-2-ylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985816.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2985818.png)
![[(2E)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B2985819.png)
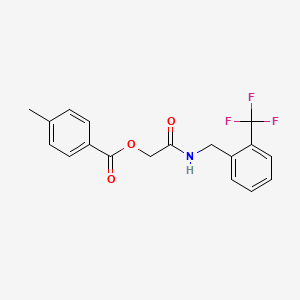
![3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985825.png)
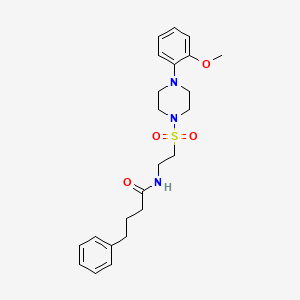
![2-Oxo-2-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2985828.png)
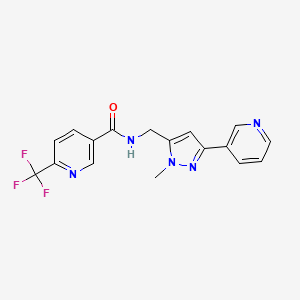
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2985831.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2985832.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2985833.png)
